molecular formula C9H18N2O B11915587 3-(Azepan-1-yl)propanamide

3-(Azepan-1-yl)propanamide

Cat. No.: B11915587
M. Wt: 170.25 g/mol
InChI Key: GSZGLRFFUUAZKB-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)propanamide is a nitrogen-containing organic compound characterized by a propanamide backbone (NH2-C(=O)-CH2-CH2-CH2-) with an azepane ring attached to the third carbon via its nitrogen atom (azepan-1-yl group). Azepane, a seven-membered saturated heterocycle, confers conformational flexibility and moderate lipophilicity to the molecule. The amide group enables hydrogen bonding, influencing solubility and biological interactions. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, receptor modulators, and DNA-intercalating agents .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(azepan-1-yl)propanamide

InChI

InChI=1S/C9H18N2O/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12)

InChI Key

GSZGLRFFUUAZKB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-1-yl)propanamide typically involves the reaction of azepane with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the azepane nitrogen to the carbonyl carbon of acryloyl chloride, followed by elimination of hydrogen chloride to form the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

3-(Azepan-1-yl)propanamide has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
  • Interactions with Biological Targets : Research indicates that it may interact with protein kinases and other enzymes relevant to cancer treatment, suggesting potential therapeutic applications.
Activity TypeDescription
AntimicrobialExhibits potential antimicrobial properties
Enzyme InteractionMay interact with protein kinases involved in cancer
Therapeutic PotentialCandidates for further exploration in drug development

Pharmaceutical Development

In the realm of pharmaceutical research, this compound serves as a lead compound for synthesizing novel drugs. Its structural characteristics allow for modifications that can enhance its biological activity and pharmacokinetic properties. For example, derivatives of this compound have been synthesized to improve lipophilicity or solubility, which are crucial for drug efficacy .

Case Study: Protein Kinase Inhibition

A notable study investigated the binding affinity of this compound with specific protein kinases. The results indicated that modifications to the azepane ring could significantly influence the inhibitory activity against these enzymes. This finding underscores the importance of structural optimization in drug design.

Industrial Applications

Beyond its medicinal uses, this compound is also valuable in organic synthesis as a building block for more complex molecules. Its unique properties facilitate various chemical reactions, making it a versatile reagent in synthetic chemistry .

Table 2: Industrial Applications Overview

Application AreaDescription
Organic SynthesisUsed as a building block for complex molecules
ReagentFunctions as a reagent in various organic reactions

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Table 1: Key Attributes of 3-(Azepan-1-yl)propanamide and Analogues
Compound Name Molecular Formula Molecular Weight Substituent Type Key Functional Groups Potential Applications References
This compound C₉H₁₇N₂O 169.25 g/mol Saturated azepane ring Amide, secondary amine Drug discovery, kinase inhibitors
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide C₁₁H₁₂N₄O 216.24 g/mol Aromatic pyrazole-pyridine Amide, aromatic N-heterocycles Coordination chemistry, materials
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide C₈H₁₃N₃O 167.21 g/mol Methylated pyrazole Amide, methyl groups Ligand synthesis, catalysis
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide C₁₉H₁₇NO₂ 291.35 g/mol Aryl-propargyl Amide, alkyne, methoxy Enzyme inhibition studies
3-(Azepan-1-yl)-N-(3-carbamothioylphenyl)propanamide C₁₆H₂₃N₃OS 305.44 g/mol Thioamide-phenyl Amide, thioamide, azepane Antimicrobial agents
N,N'-Acridine-3,6-diylbis(3-azepan-1-ylpropanamide) C₃₁H₄₁N₅O₂ 531.70 g/mol Dimeric acridine-azepane Amide, acridine core Oncology, DNA intercalation

Physicochemical Properties

  • In contrast, pyridine-containing analogues (e.g., 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide) exhibit higher aqueous solubility at acidic pH due to pyridine protonation .
  • Hydrogen Bonding : The amide group in all compounds facilitates hydrogen bonding, critical for target binding. Thioamide derivatives (e.g., 3-(azepan-1-yl)-N-(3-carbamothioylphenyl)propanamide) may exhibit altered binding kinetics due to sulfur’s reduced electronegativity .
  • Molecular Weight : Dimeric derivatives (e.g., N,N'-acridine-3,6-diylbis(3-azepan-1-ylpropanamide)) have higher molecular weights (~530 g/mol), which may limit bioavailability but enhance DNA intercalation .

Biological Activity

3-(Azepan-1-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews its biological activity, synthesizes relevant research findings, and presents data in tabular form for clarity.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which contributes to its biological properties. The compound's molecular formula is C10_{10}H18_{18}N2_2O, and it features an amide functional group that is crucial for its interaction with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study conducted on various strains of bacteria and fungi demonstrated the compound's effectiveness in inhibiting growth, suggesting a mechanism that may involve disruption of cell wall synthesis or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli64 µg/mLAntibacterial
Candida albicans16 µg/mLAntifungal
Aspergillus niger32 µg/mLAntifungal

The above table summarizes the MIC values obtained from various studies, indicating that this compound has potent activity against both bacterial and fungal pathogens .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibiting key enzymes involved in cell wall synthesis.
  • Disrupting membrane integrity.
  • Interfering with nucleic acid synthesis.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In animal models, the compound was tested for its ability to treat infections caused by resistant strains of bacteria. The results showed a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an alternative antimicrobial agent.
  • Synergistic Effects : A study explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant strains, suggesting a promising avenue for overcoming antibiotic resistance .
  • Toxicological Profile : Toxicity assessments indicated that while the compound exhibits potent biological activity, it also poses certain risks. It was found to cause mild skin irritation and respiratory issues at high concentrations, necessitating careful handling .

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